![molecular formula C7H3BrN2O2 B13136485 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom attached to the pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of the bromine atom and the dione functionality makes this compound a versatile intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2,3-dione. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dione functionality can be reduced to the corresponding diol or oxidized to form more complex structures.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Reduced or oxidized forms of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
科学的研究の応用
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is primarily related to its ability to inhibit specific enzymes or proteins. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the dione functionality but shares the brominated pyrrolo[2,3-b]pyridine core.
1H-pyrrolo[2,3-b]pyridine-2,3-dione: Similar structure without the bromine atom.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of the bromine atom and the dione functionality, which provides distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing targeted therapies and advanced materials.
特性
分子式 |
C7H3BrN2O2 |
|---|---|
分子量 |
227.01 g/mol |
IUPAC名 |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-2-9-6-4(3)5(11)7(12)10-6/h1-2H,(H,9,10,11,12) |
InChIキー |
NXSOASIUUPPXQX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Br)C(=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



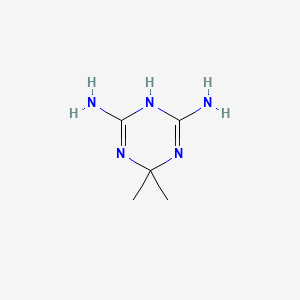
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)

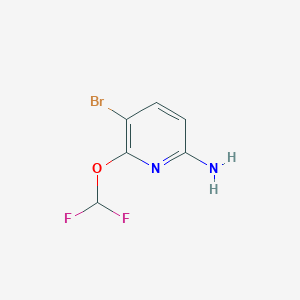


![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
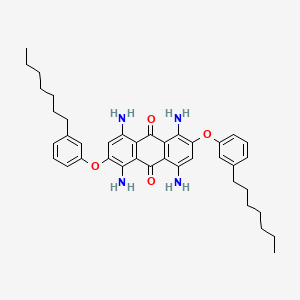
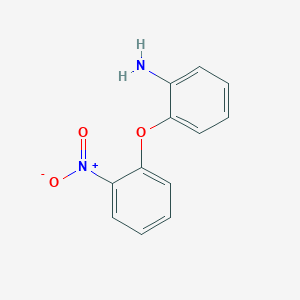
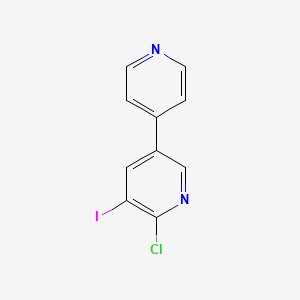

![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)

